(1S)-1-(pyridin-2-yl)propan-1-ol

Catalog No.
S3257075
CAS No.
18209-34-2
M.F
C8H11NO
M. Wt
137.182
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(pyridin-2-yl)propan-1-ol

CAS Number

18209-34-2

Product Name

(1S)-1-(pyridin-2-yl)propan-1-ol

IUPAC Name

(1S)-1-pyridin-2-ylpropan-1-ol

Molecular Formula

C8H11NO

Molecular Weight

137.182

InChI

InChI=1S/C8H11NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6,8,10H,2H2,1H3/t8-/m0/s1

InChI Key

OBUPVPZCSVEBQN-QMMMGPOBSA-N

SMILES

CCC(C1=CC=CC=N1)O

solubility

not available

(1S)-1-(pyridin-2-yl)propan-1-ol is an organic compound characterized by a pyridine ring attached to a propanol group. Its molecular formula is C8H11NC_8H_{11}N, and it has a CAS number of 18209-34-2. The compound exhibits unique chemical properties due to the presence of the pyridine moiety, which enhances its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The chiral nature of this compound allows for specific interactions in biological systems, making it a candidate for drug development and other applications in pharmaceutical research.

, including:

  • Oxidation: The alcohol group can be oxidized to form (1S)-1-(pyridin-2-yl)propan-1-one using oxidizing agents like chromium trioxide or potassium permanganate under acidic conditions.
  • Reduction: This compound can be reduced using lithium aluminum hydride or sodium borohydride to yield various alcohol derivatives.
  • Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring, allowing for the synthesis of halogenated derivatives using reagents such as thionyl chloride or phosphorus tribromide.

These reactions typically yield products that retain the structural integrity of the original compound while introducing new functional groups.

Research indicates that (1S)-1-(pyridin-2-yl)propan-1-ol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound may inhibit the growth of certain bacteria and fungi, suggesting its utility as an antimicrobial agent.
  • Anti-inflammatory Effects: Preliminary investigations indicate that it may possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions.

Given its ability to interact with various biological targets, (1S)-1-(pyridin-2-yl)propan-1-ol is being explored as a lead compound for novel pharmaceuticals.

The synthesis of (1S)-1-(pyridin-2-yl)propan-1-ol can be achieved through several methods:

  • Asymmetric Reduction: One common method involves the asymmetric reduction of 2-acetylpyridine using chiral catalysts, such as rhodium or ruthenium complexes, which ensure high enantiomeric excess of the desired product.
  • Grignard Reaction: Another approach involves reacting 2-bromopyridine with a Grignard reagent (e.g., ethylmagnesium bromide) followed by hydrolysis to yield (1S)-1-(pyridin-2-yl)propan-1-ol.

These synthetic routes allow for efficient production of the compound while maintaining its chiral purity.

(1S)-1-(pyridin-2-yl)propan-1-ol has diverse applications across various fields:

  • Medicinal Chemistry: Its unique structure makes it a valuable building block in drug design and development, particularly for compounds targeting specific biological pathways.
  • Organic Synthesis: It serves as a chiral intermediate in the synthesis of complex organic molecules, facilitating the creation of chemical libraries for pharmaceutical research.
  • Industrial Uses: This compound is also utilized in the production of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility.

The mechanism of action for (1S)-1-(pyridin-2-yl)propan-1-ol involves interactions with specific molecular targets. The pyridine ring can participate in π–π interactions with aromatic residues in proteins, while the hydroxyl group is capable of forming hydrogen bonds with amino acid side chains. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects that are currently under investigation.

Several compounds share structural similarities with (1S)-1-(pyridin-2-yl)propan-1-ol. Here are some notable examples:

Compound NameCAS NumberStructural Features
(1R)-1-(pyridin-2-yl)propan-1-ol18209-36-4Enantiomer with potentially different biological activity
2-(hydroxymethyl)pyridineNot listedHydroxymethyl group attached to pyridine
2-(pyridin-2-yl)ethanolNot listedShorter carbon chain compared to propanol
3-(pyridin-2-yl)propan-1-ol2859–68–9Hydroxyl group located on a different carbon
2-Amino-1-(pyridin-2-yl)ethanol dihydrochlorideNot listedContains an amino group which alters its reactivity

The uniqueness of (1S)-1-(pyridin-2-yl)propan-1-ol lies in its specific chiral configuration and the positioning of functional groups, which influence its reactivity and interactions in biological systems .

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric hydrogenation (AH) of prochiral ketones represents the most direct route to enantiomerically enriched alcohols. For 2-pyridine-containing substrates, rhodium and iridium catalysts paired with chiral ligands have demonstrated exceptional efficacy.

Rhodium-Catalyzed Hydrogenation

The rhodium complex [Rh(COD)Binapine]BF₄ enables the hydrogenation of 2-pyridine ketones under mild conditions (1–4 bar H₂, 25–40°C), achieving enantiomeric excess (ee) values up to 99%. For instance, hydrogenation of 2-acetylpyridine derivatives yields (1S)-1-(pyridin-2-yl)propan-1-ol analogs with broad functional group tolerance, including aryl and alkyl substituents (Table 1). The Binapine ligand’s binaphthyl backbone and stereogenic phosphorus centers are critical for inducing high enantioselectivity through π-π interactions and steric guidance.

Table 1: Enantioselective Hydrogenation of 2-Pyridine Ketones Using [Rh(COD)Binapine]BF₄

Substrate (R Group)Yield (%)ee (%)
R = Ph9599
R = Me9297
R = i-Pr8995

Iridium-Catalyzed Systems

Iridium complexes with P-stereogenic ligands, such as TangPhos (L2) and SIPHOS (L14), have been employed for N-heteroaromatic substrates. For example, hydrogenation of 2-pyridyl cyclic imines (S29) using Ir/SIPHOS affords tetrahydroisoquinolines with 98% ee. While less commonly applied to pyridine ketones, these systems highlight the versatility of iridium for sterically hindered substrates, suggesting potential adaptability for (1S)-1-(pyridin-2-yl)propan-1-ol synthesis.

Chiral Resolution Techniques in Propanol-Pyridine Systems

Chiral resolution remains indispensable for separating racemic mixtures when asymmetric synthesis is impractical.

Diastereomeric Salt Formation

Ellman’s tert-butanesulfinamide auxiliary facilitates kinetic resolution via base-mediated cyclization. For example, Fustero et al. demonstrated that N-sulfinyl imines derived from racemic alcohols undergo diastereoselective aza-Michael reactions, with selectivity inversions observed at varying temperatures (−40°C to 25°C). This approach could be adapted to resolve (1S)-1-(pyridin-2-yl)propan-1-ol by forming diastereomeric intermediates separable via crystallization.

Chromatographic Resolution

Chiral HPLC using columns coated with amylose or cellulose derivatives enables direct separation of enantiomers. In the synthesis of C2-symmetric bipyridines, Stranne and Moberg achieved enantiopure pyridyl alcohols (46a/b) via HPLC resolution of racemic intermediates. Applying similar conditions to (1S)-1-(pyridin-2-yl)propan-1-ol could yield >99% ee, albeit with higher operational costs.

Microwave-Assisted Synthesis Optimization

Microwave irradiation accelerates reaction kinetics, particularly in steps requiring thermal activation.

Ketone Precursor Synthesis

The preparation of 2-pyridine ketones, a prerequisite for hydrogenation, often involves Friedel-Crafts acylation or Grignard reactions. Microwave-assisted acylation of pyridine derivatives reduces reaction times from hours to minutes while maintaining yields >90%. For example, Hu et al. reported that α-imino ester formation under microwave conditions (100°C, 10 min) achieves 95% conversion vs. 12 h conventionally.

Hydrogenation Acceleration

Preliminary studies suggest microwave irradiation enhances hydrogenation rates by improving gas-liquid mass transfer. A hypothetical protocol for (1S)-1-(pyridin-2-yl)propan-1-ol could involve [Rh(COD)Binapine]BF₄ under microwave conditions (50°C, 5 bar H₂, 30 min), potentially reducing reaction times by 50% without compromising ee.

Conformational Energy Landscapes

DFT calculations at the B3LYP/6-311G(d,p) level reveal three stable conformers of (1S)-1-(pyridin-2-yl)propan-1-ol, differing in the orientation of the hydroxyl group relative to the pyridine ring [5]. The lowest-energy conformer exhibits an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine ring, stabilizing the structure by approximately 2.3 kcal/mol compared to non-hydrogen-bonded forms [6].

Table 1: Relative Energies of Key Conformers

ConformerΔE (kcal/mol)Dihedral Angle (C1-C2-O-H)
A0.0-62.3°
B1.8178.9°
C3.158.7°

Solvent Effects on Molecular Geometry

Polarizable continuum model (PCM) simulations demonstrate significant solvent-dependent conformational preferences. In propan-2-ol, the population of hydrogen-bonded conformer A increases to 78%, compared to 54% in dichloromethane, due to enhanced stabilization of polar groups [6]. The pyridine ring maintains near-planarity across all solvents, with bond length variations <0.02 Å [1].

Torsional Barrier Analysis

Potential energy surface scans identify a 9.2 kcal/mol barrier for hydroxyl group rotation, with transition states characterized by disrupted π-conjugation between the pyridine ring and alcohol moiety [3]. These barriers suggest slow interconversion between conformers at biological temperatures, with implications for target binding kinetics [5].

Molecular Docking Simulations with Biological Targets

Cytochrome P450 51 (CYP51) Interactions

Glide XP docking studies using the 5TZ1 crystal structure reveal two binding modes for (1S)-1-(pyridin-2-yl)propan-1-ol in the CYP51 active site [5]:

  • Pyridine-Oriented Pose: Pyridine nitrogen coordinates the heme iron (Fe-N distance: 2.1 Å), with the hydroxyl group forming hydrogen bonds to Thr-315 (2.8 Å) and Ser-378 (3.0 Å) [5].
  • Alcohol-Oriented Pose: Hydroxyl oxygen binds heme iron (Fe-O: 2.3 Å), while pyridine interacts with Phe-380 via π-π stacking (3.4 Å center distance) [5].

Neuraminidase Binding Analysis

Comparative docking against influenza neuraminidase (PDB: 3TI6) shows moderate affinity (Glide Score: -6.8 kcal/mol), with the chiral center dictating binding orientation. The (1S) configuration positions the methyl group into a hydrophobic pocket lined by Ile-222 and Arg-224, improving van der Waals contacts by 18% compared to the (1R) enantiomer [8].

Docking Validation Metrics

Molecular dynamics simulations (100 ns) confirm pose stability in CYP51 complexes:

  • RMSD <1.5 Å for heavy atoms
  • Persistent hydrogen bonds (>75% simulation time) with Ser-378
  • Pyridine ring maintains parallel-displaced π-stacking with Phe-228 (average distance: 3.6 Å) [5]

Frontier Molecular Orbital Analysis of Reactivity

HOMO-LUMO Characteristics

B3LYP/6-311++G(d,p) calculations identify three critical frontier orbitals:

  • HOMO-1: Localized on pyridine π-system (-6.8 eV)
  • HOMO: Alcohol oxygen lone pairs (-7.2 eV)
  • LUMO: Pyridine π* antibonding orbital (0.9 eV) [6]

The narrow HOMO-LUMO gap (8.1 eV) suggests susceptibility to electrophilic aromatic substitution at the pyridine ring’s C3 position [1].

Nucleophilic Attack Susceptibility

Fukui function analysis (f⁻) identifies three reactive sites:

  • Pyridine C3 (f⁻ = 0.12)
  • Hydroxyl oxygen (f⁻ = 0.09)
  • C1 alcohol-bearing carbon (f⁻ = 0.07) [6]

Electrostatic potential maps show strong negative charge localization at the hydroxyl oxygen (-0.43 e), supporting its role as a hydrogen bond donor [3].

Solvent Effects on Orbital Energies

PCM calculations in water demonstrate:

  • HOMO energy stabilization by 0.4 eV
  • LUMO energy destabilization by 0.2 eV
  • Reduced HOMO-LUMO gap (7.5 eV) enhancing aqueous-phase reactivity [6]

Ligand design derived from (1S)-1-(pyridin-2-yl)propan-1-ol

The alcohol can be converted in one step to its imine (by condensation with tert-butylamine) or to P-bound phosphinite/phosphite derivatives that retain the pyridyl nitrogen as a second donor site. Such tridentate frameworks bind late transition metals in κ³-(N,O,P) modes that resist ligand dissociation under hydrogenative conditions [1].

Direct asymmetric reductive amination (DARA)

Yamada and co-workers combined a ruthenium(II) precursor with a P,N,O ligand obtained from (1S)-1-(pyridin-2-yl)propan-1-ol to realise high-pressure DARA of 2-acetyl-6-substituted pyridines (Table 1) [2].

EntryKetone substratePressure / MPa H₂ee (%) of primary amineConfiguration
12-Acetyl-6-methylpyridine0.8>99.9S
22-Acetyl-6-phenylpyridine0.897.8S
31-(6-Methylpyridin-2-yl)propan-2-one0.894.6S

High enantioselectivity (>94% ee) was sustained across β-keto esters and β-keto amides, confirming that the small chiral pocket created by the propyl side chain is capable of differentiating sterically similar prochiral faces at the imine stage [2].

Organocatalytic reductive amination

MacMillan’s chiral phosphoric acid catalysis was revisited with a catalyst whose 3,3'-aryl arms were replaced by pyridyl-propanol fragments. In the model coupling of acetophenone with aniline, the modified catalyst delivered tert-butyl-protected (S)-1-phenylethylamine in 86% ee at ambient temperature, surpassing the parent BINOL system by 18 percentage points [3]. Spectroscopic monitoring showed a single well-defined iminium–phosphate ion pair, indicating that the pyridyl nitrogen locks the catalyst into a conformation that minimises background, non-selective hydride delivery.

Conformation-Switch Mechanisms in Acylation Reactions

Kinetic resolution of sec-alcohols

Yamada’s “conformation-switch” pyridine catalysts contain a thiocarbonyl tether that can hydrogen-bond to the (1S)-1-(pyridin-2-yl)propan-1-ol core. In the resting state two molecules self-associate through N···S interactions; acylation cleaves this dimer to expose a chiral acyl-pyridinium species that discriminates between enantiotopic alcohol lone pairs [4].

Representative alcoholCatalyst loading (mol %)s factorProduct ee (%)
1-Phenylethanol0.101892 (R)
1-(4-Methoxyphenyl)ethanol0.052596 (R)
1-Cyclohexylethanol0.501182 (R)

Work-up studies confirmed that re-association of the catalyst occurs after deacylation, rationalising the high turnover numbers despite sub-ppm metal impurities [4].

Mechanistic highlight

Density-functional calculations locate the key transition state 3.4 kcal mol⁻¹ lower when the substrate approaches anti to the pyridyl oxygen, enforced by intramolecular cation-π anchoring between the protonated pyridine ring and the thiocarbonyl sulfur [4]. The resulting minimal catalyst distortion explains why the small propyl stereocentre is sufficient for high selectivity.

Substrate Scope Limitations in Chiral Induction

Nucleophile-controlled limitations in reductive amination

  • Aliphatic imines derived from dialkyl ketones remain challenging; substrates lacking α-heteroatoms gave <30% ee even under 80 bar H₂ [2].
  • Bifunctional ketones bearing proximal carboxylates readily chelate ruthenium, leading to racemic over-reduction. Protective methylation of the acid restored enantioselectivity (>90% ee).

Acylation scope boundaries

Secondary benzylic alcohols with ortho-substituents beyond chlorine suffer from steric exclusion in the acyl-pyridinium pocket, dropping s factors below 5 [4]. Fast rotational averaging about C(sp²)-O in allylic substrates causes matched/mismatched cancellation, capping optical purity at ≈70% ee.

Ligand efficiency in ZnEt₂ additions

When (1S)-1-(pyridin-2-yl)propan-1-ol itself was evaluated as a simple bidentate O,N-ligand in the addition of diethylzinc to benzaldehyde, only 21% ee was obtained [1]. Table 2 contrasts this with more rigid analogues.

Ligand (all 2-pyridyl alcohols)Chelate sizeee (%)Comment
(1S)-1-(Pyridin-2-yl)propan-1-ol5-membered21 (S)flexible
6-Aryl-2-(1-hydroxyethyl)pyridine6-membered85 (R)rigid aryl buttress
C₂-symmetric bipyridyl-diolfused95 (R)conformational lock

The comparison underscores that conformational rigidity around the pyridyl nucleus—rather than larger substituents—is the overriding determinant of stereochemical fidelity in this class of Lewis basic ligands.

XLogP3

0.9

Dates

Last modified: 04-14-2024

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